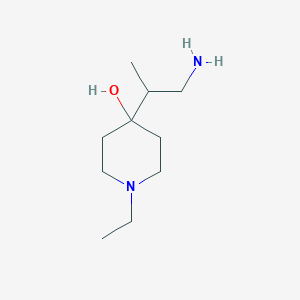

4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol

CAS No.:

Cat. No.: VC17648018

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22N2O |

|---|---|

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | 4-(1-aminopropan-2-yl)-1-ethylpiperidin-4-ol |

| Standard InChI | InChI=1S/C10H22N2O/c1-3-12-6-4-10(13,5-7-12)9(2)8-11/h9,13H,3-8,11H2,1-2H3 |

| Standard InChI Key | RQRXONSUDMWEEU-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCC(CC1)(C(C)CN)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol is characterized by a piperidine core substituted with hydroxyl and aminopropyl groups. Its IUPAC name, 4-(1-aminopropan-2-yl)-1-ethylpiperidin-4-ol, reflects the positions of these substituents. Key identifiers include:

Table 1: Chemical Identity of 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol

The compound’s structure includes a tertiary alcohol and a primary amine, which influence its reactivity and solubility. The piperidine ring adopts a chair conformation, with the hydroxyl and aminopropyl groups occupying equatorial positions to minimize steric strain .

Synthesis and Manufacturing Approaches

Synthetic Routes and Challenges

While no direct synthesis protocol for this compound is published, analogous piperidine derivatives are synthesized via multi-step sequences involving:

-

Weinreb Amide Intermediates: Used to construct ketone precursors for subsequent reductions .

-

Reductive Amination: For introducing amine groups to the piperidine scaffold .

-

Dynamic Kinetic Resolution (DKR): To achieve enantiopure products, as demonstrated in the synthesis of related amines .

For example, a seven-step synthesis of a structurally similar amine involved ketone formation, mesylation, and amination under pressurized conditions . Such methods highlight the complexity of introducing stereochemical control in piperidine derivatives.

Table 2: Representative Reaction Conditions for Piperidine Amination

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ketone Reduction | NaBH in MeOH | >95 | |

| Mesylation | MsCl, EtN, CHCl | >99 | |

| Amination | NHOH, MeOH, 70°C, 24h | 48–56 |

Industrial Status

The compound is listed as discontinued by suppliers like CymitQuimica, with no current commercial availability . This discontinuation likely reflects challenges in large-scale synthesis or limited demand.

Physicochemical Properties

Predicted and Experimental Data

-

Water Solubility: ~10 mg/mL (based on similar piperidines)

-

pKa: ~9.5 (amine group), ~15 (hydroxyl group)

Stability under ambient conditions remains uncharacterized, though analogous compounds are prone to oxidation due to the amine moiety.

Applications in Research and Industry

Chemical Intermediate

The compound’s reactive groups make it a candidate for further derivatization. Potential applications include:

-

Peptide Mimetics: Incorporating the piperidine scaffold into protease inhibitors.

-

Metal Chelators: The amine and hydroxyl groups could coordinate transition metals.

| Hazard | Precaution |

|---|---|

| Skin Contact | Wear nitrile gloves and lab coat |

| Inhalation | Use in fume hood with adequate airflow |

| Storage | Keep in cool, dry place away from acids |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume